![molecular formula C13H17NO5 B13501415 Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate is a chemical compound with a complex structure that includes an ethyl ester, a benzyloxycarbonyl-protected amino group, and a hydroxyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification and hydroxylation reactions. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the ester group produces an alcohol.
科学的研究の応用
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The hydroxyl group also plays a role in the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl (2R)-2-amino-3-hydroxypropanoate: Lacks the benzyloxycarbonyl protection, making it more reactive.
Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Uses a different protecting group, which can affect its reactivity and stability.
Ethyl (2R)-2-{[(methoxy)carbonyl]amino}-3-hydroxypropanoate: Another variant with a different protecting group, influencing its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.
特性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
ethyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m1/s1 |
InChIキー |
HUBGOHXGCWPBED-LLVKDONJSA-N |
異性体SMILES |
CCOC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


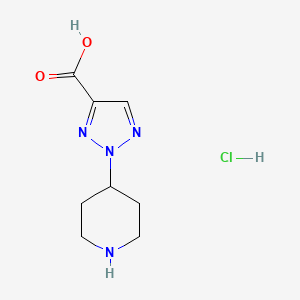
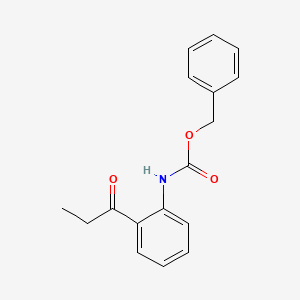
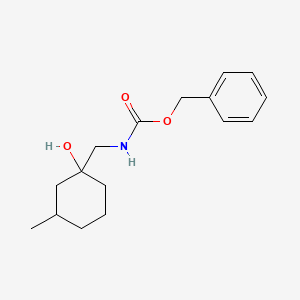
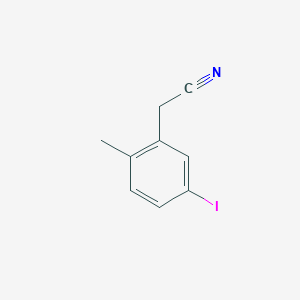
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)

![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
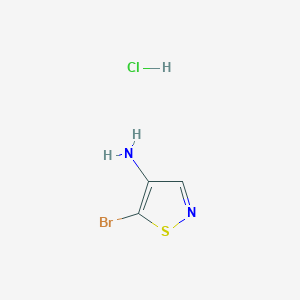
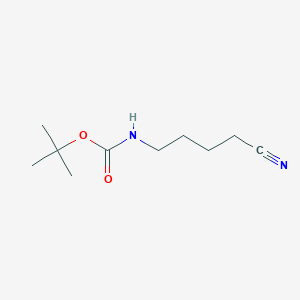
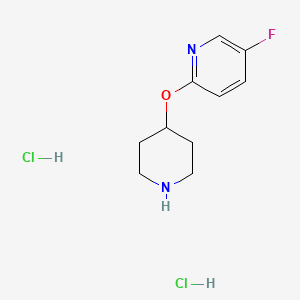
amine](/img/structure/B13501392.png)
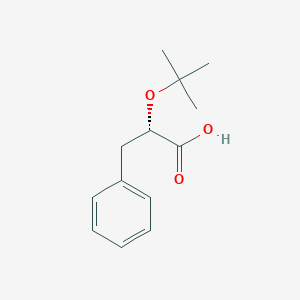
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
